molecular formula C13H7F4NO3 B1440826 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid CAS No. 1160264-54-9

2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid

Cat. No. B1440826
M. Wt: 301.19 g/mol
InChI Key: ZXGLVBTWPAHNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid” is a chemical compound with the molecular formula C13H7F4NO3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of “2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid” can be represented by the SMILES notation: B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O . The InChI key for this compound is PKARAEQMGHJHMY-UHFFFAOYSA-N .

Scientific Research Applications

  • Pro-Chelator for Iron Sequestration : A study by Charkoudian, Pham, and Franz (2006) discusses a pro-chelating agent that interacts with iron only in the presence of hydrogen peroxide. This agent prevents degradation caused by hydroxyl radicals generated from hydrogen peroxide and redox-active iron, representing a promising strategy for chelating detrimental metal ions without disturbing healthy metal ion distribution (Charkoudian, Pham, & Franz, 2006).

  • Synthesis of Trifluoromethylated Compounds : Prakash et al. (2010) report an efficient one-pot synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins. This synthesis is significant due to the role of fluoroorganics in therapeutic effectiveness and biologically active compounds (Prakash et al., 2010).

  • Functionalization of Aromatic and Heterocyclic Substrates : Research by Schlosser (2005) focuses on the functionalization of aromatic and heterocyclic substrates, using fluorine, trifluoromethyl, and trifluoromethoxy groups. This approach facilitates the creation of new building blocks for therapeutic or pesticidal activity (Schlosser, 2005).

  • Development of Soluble Fluoro-Polyimides : A study by Xie, Liu, Zhou, Zhang, He, and Yang (2001) describes the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, relevant for material science applications (Xie et al., 2001).

  • Microbial Synthesis of Polyhydroxyalkanoates with Fluorinated Phenoxy Side Groups : Takagi, Yasuda, Maehara, and Yamane (2004) discuss the microbial production of poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups. These PHAs exhibit unique physical properties such as increased crystallinity and higher melting points, indicating potential applications in material science (Takagi et al., 2004).

properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenoxy]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-11-8(13(15,16)17)2-1-3-9(11)21-10-6-7(12(19)20)4-5-18-10/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGLVBTWPAHNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC2=NC=CC(=C2)C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167848
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid

CAS RN

1160264-54-9
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenoxy]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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